

An In-depth Technical Guide to 3-Nitrobenzaldoxime

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Compound of Interest

Compound Name: 3-Nitrobenzaldoxime

Cat. No.: B8812994

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Nitrobenzaldoxime**, covering its chemical properties, synthesis, and potential biological significance. The information is tailored for researchers in chemistry and drug development, with a focus on experimental details and data presentation.

Core Chemical and Physical Properties

3-Nitrobenzaldoxime is an organic compound with the CAS Number 3431-62-7. It is characterized by a nitro group at the meta position of the benzaldehyde oxime structure. The properties of **3-Nitrobenzaldoxime** and its (E)-isomer are summarized below.

Property	Value	Reference(s)
CAS Number	3431-62-7	[1]
Molecular Formula	C ₇ H ₆ N ₂ O ₃	[1]
Molecular Weight	166.13 g/mol	[1]
Appearance	-	-
Melting Point	123-125 °C	
Boiling Point	295.2 °C at 760 mmHg	
Density	1.33 g/cm ³	
Solubility	-	-
IUPAC Name	(NZ)-N-[(3-nitrophenyl)methylidene]hydroxylamine	

Property	(E)-3-Nitrobenzaldehyde oxime	Reference(s)
CAS Number	3717-29-1	
Molecular Formula	C ₇ H ₆ N ₂ O ₃	
Molecular Weight	166.134 g/mol	
Appearance	-	-
Melting Point	121 °C	
Boiling Point	-	-
Density	-	-
Solubility	-	-
IUPAC Name	(E)-N-[(3-nitrophenyl)methylidene]hydroxylamine	-

Synthesis of 3-Nitrobenzaldoxime

The synthesis of **3-Nitrobenzaldoxime** is typically achieved through the condensation reaction of 3-nitrobenzaldehyde with hydroxylamine. Below is a detailed experimental protocol adapted from general methods for oxime synthesis.[\[2\]](#)[\[3\]](#)

Experimental Protocol: Synthesis via Grinding (Solvent-Free)

This method is an environmentally friendly approach that minimizes the use of solvents.

Materials:

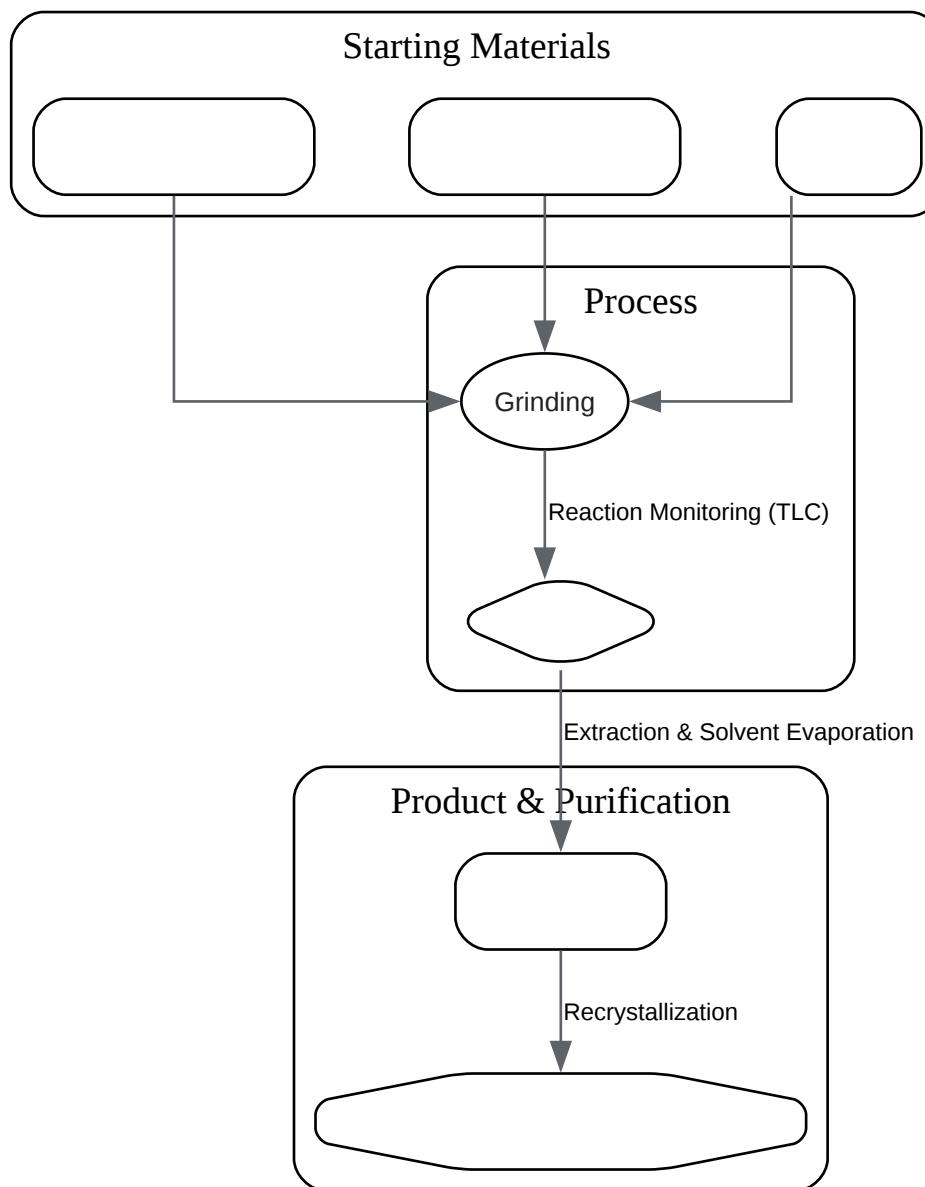
- 3-Nitrobenzaldehyde (1 mmol)
- Hydroxylamine hydrochloride (1.2 mmol)
- Anhydrous sodium carbonate (1.5 mmol)
- Mortar and pestle
- Ethyl acetate
- Water

Procedure:

- In a mortar, combine 3-nitrobenzaldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and anhydrous sodium carbonate (1.5 mmol).
- Grind the mixture thoroughly with a pestle at room temperature for approximately 2-5 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion of the reaction, add 10 mL of ethyl acetate to the mortar and triturate the solid.
- Filter the mixture to remove inorganic salts.

- Wash the solid residue with an additional 10 mL of ethyl acetate.
- Combine the ethyl acetate filtrates and wash with water (2 x 10 mL).
- Dry the organic layer over anhydrous sodium sulfate.
- Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude **3-Nitrobenzaldoxime**.
- The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Experimental Workflow Diagram



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Caption: Workflow for the solvent-free synthesis of **3-Nitrobenzaldoxime**.

Biological Activity and Potential Applications

While **3-Nitrobenzaldoxime** itself has not been extensively studied for its biological activity, the broader class of nitroaromatic compounds has garnered significant interest in drug development, particularly as antimicrobial agents.

Antichagasic Activity of Related Nitro Compounds

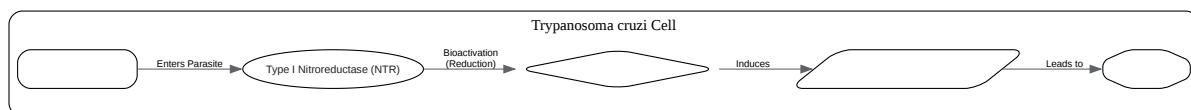
Nitroheterocyclic compounds are the basis of current treatments for Chagas disease, caused by the parasite *Trypanosoma cruzi*. The mechanism of action of these drugs involves the enzymatic reduction of the nitro group by a parasite-specific Type I nitroreductase (NTR). This bioactivation leads to the formation of reactive metabolites that are toxic to the parasite.

Compound Class	Target Organism	In Vitro Activity (IC ₅₀)	Reference(s)
3-Nitro-1H-1,2,4-triazoles	<i>Trypanosoma cruzi</i>	0.04 - 1.97 μ M	
5-Nitroindazoles	<i>Trypanosoma cruzi</i>	0.22 - 4.19 μ M	
Thienyl-2-nitropropenes	<i>Trypanosoma cruzi</i>	~0.6 μ M	

Proposed Mechanism of Action in *Trypanosoma cruzi*

The trypanocidal activity of nitroaromatic compounds is dependent on their reduction by a Type I nitroreductase (NTR) found in the parasite. This enzyme is absent in mammalian hosts, providing a degree of selectivity. The activation pathway is as follows:

- The nitroaromatic compound (prodrug) enters the *T. cruzi* parasite.
- The parasite's NTR, using NADH as a cofactor, catalyzes a two-electron reduction of the nitro group to a nitroso intermediate.
- A subsequent two-electron reduction by NTR converts the nitroso intermediate to a hydroxylamine derivative.
- This highly reactive hydroxylamine can then undergo further non-enzymatic transformations, leading to the formation of cytotoxic species, such as glyoxal, from the breakdown of the molecule.
- These reactive metabolites can cause widespread damage to parasitic macromolecules, including DNA, proteins, and lipids, ultimately leading to cell death.



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Caption: Proposed mechanism of action for nitroaromatic drugs in *T. cruzi*.

Safety and Toxicology

Comprehensive toxicological data for **3-Nitrobenzaldoxime** is not readily available. However, information on its precursor, 3-nitrobenzaldehyde, and related nitro and oxime compounds can provide some insight into its potential hazards.

Hazard Identification for 3-Nitrobenzaldehyde:

- Harmful if swallowed.
- Causes skin, eye, and respiratory irritation.
- Toxic to aquatic life with long-lasting effects.

General Considerations for Nitroaromatic Compounds:

- Many nitroaromatic compounds are known to be genotoxic and/or mutagenic.
- The mechanism of toxicity in mammals can involve futile redox cycling, leading to the production of reactive oxygen species and oxidative stress.

Cytotoxicity of Related Compounds:

Compound Class	Cell Line	Cytotoxicity (IC ₅₀ / CC ₅₀)	Reference(s)
Estrone Oxime Derivatives	HepG2	> 30 μ M	
AChE Reactivating Oximes	HepG2	2 - 30.6 mmol/L	
5-Nitro-2-thienyl-malononitrile	J774 Macrophages	> 10 μ g/mL	

It is imperative to handle **3-Nitrobenzaldoxime** with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood. A full safety data sheet (SDS) should be consulted before use.

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References

- 1. article.aascit.org [article.aascit.org]
- 2. Nitro drugs for the treatment of trypanosomatid diseases: past, present, and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptomic analysis of benznidazole-resistant *Trypanosoma cruzi* clone reveals nitroreductase I-independent resistance mechanisms | PLOS One [journals.plos.org]
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